REACTION_CXSMILES
|
C(O)(CC)C.[N+:6]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[N:15]=[N:16][C:17]1[CH:22]=[C:21]([C:23]([CH3:26])([CH3:25])[CH3:24])[CH:20]=[CH:19][C:18]=1[OH:27])([O-:8])=O.[N+](C1C=CC=CC=1N=NC1C=C(C(C)(C)C)[CH:42]=[C:41]([C:49](C)(C)C)[C:40]=1O)([O-])=O>C(O)CCCCCCC>[OH:27][C:18]1[C:19]([C:41]([CH3:49])([CH3:42])[CH3:40])=[CH:20][C:21]([C:23]([CH3:26])([CH3:24])[CH3:25])=[CH:22][C:17]=1[N:16]1[N+:6]([O-:8])=[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]2=[N:15]1
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C(C)(CC)O
|
Name
|
2-nitro-2'-hydroxy-5'-t-butylazobenzene
|
Quantity
|
19.9 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)N=NC1=C(C=CC(=C1)C(C)(C)C)O
|
Name
|
|
Quantity
|
23.7 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)N=NC1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O
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Name
|
|
Quantity
|
50 g
|
Type
|
solvent
|
Smiles
|
C(CCCCCCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)N1N=C2C(=[N+]1[O-])C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.7 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |